

An In-depth Technical Guide to the ^1H NMR Spectrum of 2-Ethylcrotonaldehyde

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Compound of Interest

Compound Name: 2-Ethylcrotonaldehyde

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ^1H NMR spectrum of **2-Ethylcrotonaldehyde**, also known by its IUPAC name, (E)-2-ethylbut-2-enal. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes a predicted ^1H NMR spectrum to elucidate its structural features. The predicted data serves as a valuable tool for spectral interpretation and structural confirmation.

Predicted ^1H NMR Data of 2-Ethylcrotonaldehyde

The predicted quantitative ^1H NMR data for **2-Ethylcrotonaldehyde** is summarized in the table below. These values are calculated based on established chemical shift and coupling constant models and provide a reliable estimation of the experimental spectrum.

Proton Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H1 (Aldehyde)	9.35	Singlet (s)	-	1H
H3 (Vinylic)	6.45	Quartet (q)	6.8	1H
H4 (Ethyl Methylene)	2.25	Quartet (q)	7.5	2H
H3' (Vinylic Methyl)	1.85	Doublet (d)	6.8	3H
H4' (Ethyl Methyl)	1.10	Triplet (t)	7.5	3H

Note: The data presented is based on a predicted spectrum and should be used as a reference. Actual experimental values may vary.

Structural Elucidation and Signal Correlation

The following diagram illustrates the structure of **2-Ethylcrotonaldehyde** with proton assignments and depicts the predicted spin-spin coupling interactions that give rise to the observed multiplicities in the ^1H NMR spectrum.

Caption: Structure of **2-Ethylcrotonaldehyde** and key ^1H - ^1H coupling.

Experimental Protocol: ^1H NMR Spectroscopy of a Liquid Aldehyde

The following is a standard protocol for the acquisition of a ^1H NMR spectrum of a liquid aldehyde such as **2-Ethylcrotonaldehyde**.

1. Sample Preparation:

- Sample Quantity: For a routine ^1H NMR spectrum, approximately 5-20 mg of the liquid aldehyde is required.[1][2]

- Solvent: Deuterated chloroform (CDCl_3) is a common and suitable solvent for non-polar to moderately polar organic compounds.[\[3\]](#) Approximately 0.6-0.7 mL of the deuterated solvent is used to dissolve the sample.[\[2\]](#)
- Procedure:
 - Weigh the desired amount of **2-Ethylcrotonaldehyde** directly into a clean, dry vial.
 - Add the deuterated solvent to the vial and gently swirl to ensure complete dissolution.
 - Filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
 - Cap the NMR tube securely. The final sample height in the tube should be approximately 4-5 cm.[\[1\]](#)[\[2\]](#)

2. NMR Spectrometer Parameters:

- Instrument: A modern Fourier Transform NMR (FT-NMR) spectrometer with a proton frequency of 300 MHz or higher is typically used.
- Solvent Lock: The deuterium signal from the CDCl_3 solvent is used to lock the magnetic field frequency.
- Shimming: The magnetic field homogeneity is optimized by shimming on the sample to achieve sharp, symmetrical peaks.
- Acquisition Parameters:
 - Pulse Angle: A 30-45° pulse angle is commonly used for routine qualitative spectra to allow for a shorter relaxation delay.[\[4\]](#)[\[5\]](#)
 - Acquisition Time (AQ): Typically set to 2-4 seconds.[\[4\]](#)
 - Relaxation Delay (D1): A delay of 1-2 seconds is generally sufficient for qualitative analysis.

- Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[4]
- Spectral Width (SW): A spectral width of approximately 12-16 ppm is set to encompass all expected proton signals.

3. Data Processing:

- Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.
- Phasing: The spectrum is manually or automatically phased to ensure all peaks have a pure absorption lineshape.
- Baseline Correction: The baseline of the spectrum is corrected to be flat.
- Referencing: The chemical shifts are referenced to the residual solvent peak of CDCl_3 ($\delta \approx 7.26$ ppm) or an internal standard such as tetramethylsilane (TMS, $\delta = 0.00$ ppm).
- Integration: The relative areas under each peak are integrated to determine the proton ratios.

This comprehensive guide, based on predicted data and standard experimental procedures, provides a solid foundation for researchers and scientists working with **2-Ethylcrotonaldehyde** and similar unsaturated aldehydes. For definitive structural analysis, it is always recommended to acquire and interpret an experimental ^1H NMR spectrum whenever possible.

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